N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide is a substituted acetamide derivative characterized by a 3-chloro-4-methylphenyl group attached to the nitrogen of the acetamide moiety and a 4-chlorophenoxy group at the α-carbon. This structure combines halogenated aromatic systems, which are often associated with enhanced biological activity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-5-12(8-14(10)17)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZUPOKXMXWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a chloro-substituted phenyl ring and a phenoxy group. This structural configuration is believed to influence its biological activity by modulating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular pathways. For instance, it has been noted to potentially exhibit antimicrobial and anti-inflammatory properties, which are critical in the development of therapeutic agents.
Biological Activities
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Antimicrobial Activity
- This compound has shown promising antimicrobial effects in various studies. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
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Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. It is thought to inhibit pro-inflammatory cytokines, thus reducing inflammation.
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Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxicity against several cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- A study reported that compounds similar to this compound exhibited significant cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines, suggesting selective toxicity based on cellular expression profiles .
- Another investigation highlighted the compound's ability to inhibit specific enzymes involved in lipid metabolism, thereby inducing apoptosis in cancer cells .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Enzyme inhibition, Cytokine modulation |
| Similar Compound A | Anticancer | Inhibition of cell proliferation |
| Similar Compound B | Antimicrobial | Disruption of cell wall synthesis |
Case Studies
- Case Study 1: Anticancer Activity
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Case Study 2: Anti-inflammatory Effects
- A study involving animal models indicated that treatment with the compound resulted in reduced markers of inflammation and improved clinical outcomes in models of inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Halogenation: Chlorine at the 4-position on the phenoxy group (as in the target compound) is common in analogs like N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide and N-(3-acetylphenyl)-2-(4-chlorophenoxy)acetamide , enhancing lipophilicity (logP ~1.07–2.5).
- Substituent Effects : Replacement of methyl with fluorine (e.g., in ) reduces molecular weight but may alter metabolic stability.
- Polarity : Compounds with piperazine or methoxy groups (e.g., ) exhibit higher polar surface areas (~40 Ų), improving water solubility.
Antitumor Activity
- Compound 3.1.3 (): A thiazole-acetamide hybrid with a 4-chlorophenoxy group demonstrated potent antitumor activity against cervical cancer (HeLa cells), attributed to the thioxothiazolidinone core .
Enzyme Inhibition
- 17β-HSD Inhibitors (): Acetamides with 4-chlorophenoxy and aryl groups (e.g., compounds 25–27) were synthesized as selective inhibitors of 17β-hydroxysteroid dehydrogenase, critical in steroid metabolism .
- eIF2B Antagonists (): 2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]butyl}acetamide (ISRIB-A3) modulated eukaryotic translation initiation, highlighting the role of chlorophenoxy groups in cellular signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
